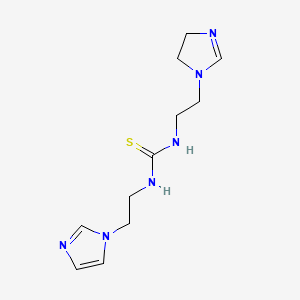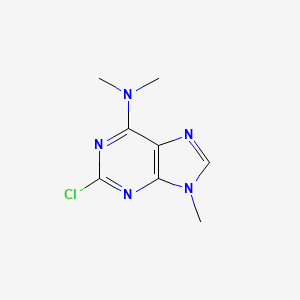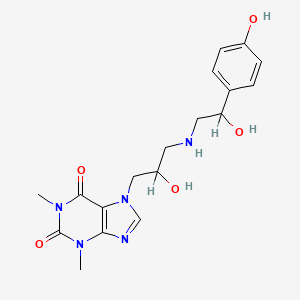
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline is a complex organic compound that belongs to the class of xanthine derivatives. This compound is known for its potential therapeutic applications due to its unique chemical structure, which combines theophylline with a hydroxyphenyl group. Theophylline itself is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline involves multiple steps, starting with the preparation of theophylline derivatives. One common method involves the alkylation of theophylline with 2-hydroxy-3-(2-hydroxyphenyl)propylamine under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory diseases.
作用機序
The mechanism of action of 7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can increase intracellular cyclic AMP levels, leading to bronchodilation and other physiological effects. The hydroxyphenyl group may also contribute to its antioxidant properties, providing additional therapeutic benefits.
類似化合物との比較
Similar Compounds
Theophylline: A well-known bronchodilator with a simpler structure.
Caffeine: Another xanthine derivative with stimulant properties.
Aminophylline: A compound that combines theophylline with ethylenediamine for improved solubility.
Uniqueness
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline is unique due to its combination of theophylline with a hydroxyphenyl group, which may enhance its therapeutic properties and provide additional benefits such as antioxidant activity.
特性
CAS番号 |
62401-96-1 |
|---|---|
分子式 |
C18H23N5O5 |
分子量 |
389.4 g/mol |
IUPAC名 |
7-[2-hydroxy-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)9-13(25)7-19-8-14(26)11-3-5-12(24)6-4-11/h3-6,10,13-14,19,24-26H,7-9H2,1-2H3 |
InChIキー |
HQNBNESOAWELHK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNCC(C3=CC=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


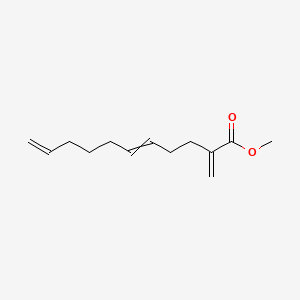
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
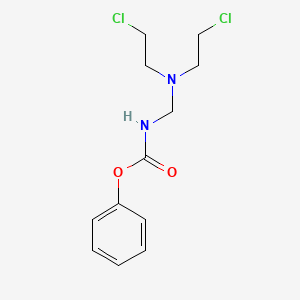
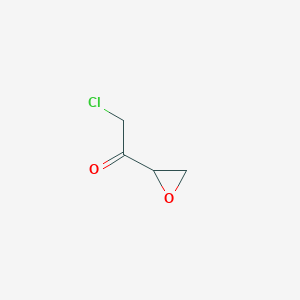
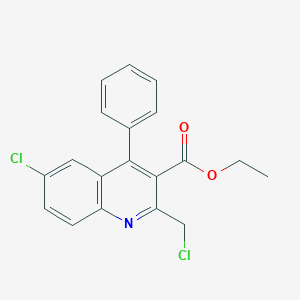
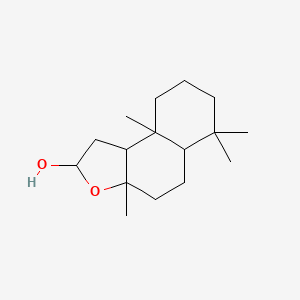
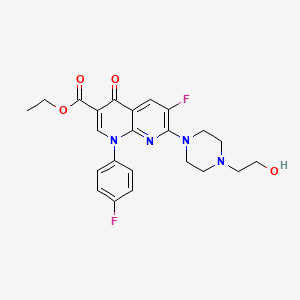
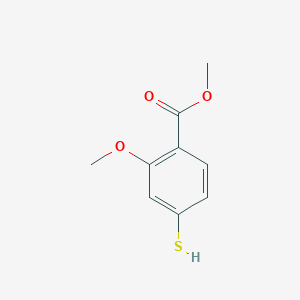
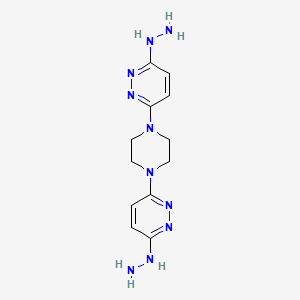

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
